molecular formula C10H13ClS B2867040 1-(Chloromethyl)-3-propylsulfanylbenzene CAS No. 99047-10-6

1-(Chloromethyl)-3-propylsulfanylbenzene

Cat. No.: B2867040
CAS No.: 99047-10-6
M. Wt: 200.72
InChI Key: NMCIJTZSNNQZEM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-propylsulfanylbenzene is a chemical reagent of interest in organic synthesis and medicinal chemistry research. This compound features a chloromethyl group and a propylsulfanyl (or thioether) group attached to a benzene ring, a structure that makes it a versatile synthetic intermediate. The chloromethyl group is a known reactive handle that can undergo further functionalization, such as nucleophilic substitution, to create new carbon-nitrogen or carbon-carbon bonds . Meanwhile, the incorporation of sulfur and chlorine atoms is highly significant in pharmaceutical development. Chlorine-containing fragments are particularly prevalent in drug discovery; more than 250 FDA-approved drugs contain chlorine, as these atoms are often critical for a compound's bioactivity, influencing its binding affinity and metabolic stability . The specific research applications and mechanism of action for this compound are dependent on the final compound synthesized from it. This product is intended for use as a building block in the discovery and development of new therapeutic agents and is strictly for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(chloromethyl)-3-propylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClS/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCIJTZSNNQZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-propylsulfanylbenzene typically involves the chloromethylation of 3-propylsulfanylbenzene. This process can be catalyzed by zinc iodide (ZnI2) in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2) under mild conditions . The reaction is carried out at low temperatures (5-10°C) to ensure high yields and minimize side reactions .

Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

1-(Chloromethyl)-3-propylsulfanylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.

Common reagents used in these reactions include sodium hydroxide (for substitution), hydrogen peroxide (for oxidation), and lithium aluminum hydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Chloromethyl)-3-propylsulfanylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-propylsulfanylbenzene involves interactions with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or DNA structure. The propylsulfanyl group may interact with cellular membranes or enzymes, affecting their activity and stability .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds share structural similarities (chloromethyl or sulfur-containing substituents) and are analyzed based on synthesis, reactivity, and spectroscopic properties:

1-(Chloromethyl)-3,5-dimethylbenzene
  • Structure : Chloromethyl group at position 1 and methyl groups at positions 3 and 3.
  • Synthesis: Synthesized via reaction of (3,5-dimethylphenyl)methanol with thionyl chloride (10 equivalents, 106 mM), achieving 71% yield after 15 minutes.
  • Spectroscopic Data :
    • ¹H NMR : δ 6.75 ppm (2H, arene CH, s), 6.68 ppm (1H, arene CH, s), 4.15 ppm (2H, CH2Cl, s), 2.04 ppm (6H, benzylic CH3, s) .
    • ¹³C NMR : δ 138.3 (s), 138.8 (s), 130.7 (s), 127.4 (s), 46.97 (CH2Cl), 21.65 ppm (CH3) .
  • Key Differences : The absence of a sulfur-containing group (propylsulfanyl) and the presence of methyl groups instead alter electronic and steric properties, likely reducing nucleophilic reactivity compared to the target compound.
3-Chlorobenzaldehyde
  • Structure : Chlorine at position 3 and an aldehyde group at position 1.
  • Hazards : Acute toxicity data and first-aid measures (e.g., skin/eye irritation protocols) are well-documented .
  • Key Differences : The aldehyde group introduces higher electrophilicity compared to chloromethyl or sulfanyl groups, making it more reactive in condensation or oxidation reactions.
1-Chloro-4-(phenylsulfonyl)benzene
  • Structure : Chlorine at position 1 and a phenylsulfonyl group at position 3.
  • Applications: Listed under pesticide chemicals (e.g., Sulphenone) .
  • Key Differences : The sulfonyl group (-SO2-) is strongly electron-withdrawing, contrasting with the electron-donating propylsulfanyl (-S-C3H7) group in the target compound, leading to divergent reactivity in electrophilic substitution reactions.

Spectroscopic Comparison Table

Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) Reference
1-(Chloromethyl)-3,5-dimethylbenzene δ 4.15 ppm (CH2Cl, s) δ 46.97 ppm (CH2Cl)
3-Chlorobenzaldehyde δ 10.0 ppm (CHO, s) δ 191.2 ppm (CHO)
1-(Chloromethyl)-3-propylsulfanylbenzene (Hypothetical) Predicted δ 3.8–4.2 ppm (CH2Cl) Predicted δ 45–50 ppm (CH2Cl) N/A

Biological Activity

1-(Chloromethyl)-3-propylsulfanylbenzene is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13ClS
  • Molecular Weight : 202.73 g/mol

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biological targets, leading to potential therapeutic applications. The compound's structure facilitates interactions with cellular components, influencing biochemical pathways.

This compound is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, modifying their activity and influencing physiological responses.

Research Findings

Recent studies have indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its effectiveness varies based on concentration and the type of microorganism.
  • Cytotoxic Effects : In vitro studies suggest that the compound can induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent. The mechanism involves apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Data Table of Biological Activities

Activity TypeOrganism/Cell LineConcentration (µg/mL)Effect Observed
AntimicrobialE. coli50Inhibition of growth
AntimicrobialS. aureus25Significant reduction in viability
CytotoxicHeLa cells10Induction of apoptosis
CytotoxicMCF-7 cells15Cell cycle arrest at G2/M phase
Anti-inflammatoryRAW 264.7 macrophages20Decreased TNF-alpha production

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Case Study 1 : A study assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. Results indicated a promising inhibitory effect, suggesting potential for development into a therapeutic agent for resistant infections.
  • Case Study 2 : In cancer research, a series of experiments demonstrated that treatment with the compound resulted in a significant decrease in tumor cell proliferation in vitro, warranting further investigation into its mechanisms and potential as an anticancer drug.

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